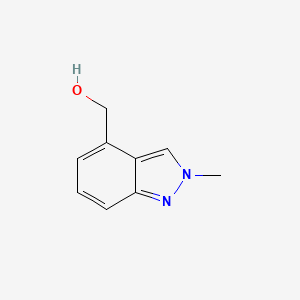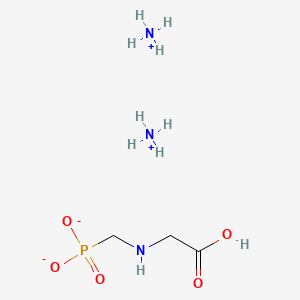
Glyphosate-diammonium
描述
Glyphosate-diammonium is a salt form of glyphosate, a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. Glyphosate itself is a non-selective, systemic herbicide that inhibits a specific enzyme pathway, essential for plant growth. The diammonium salt form enhances the solubility and stability of glyphosate, making it more effective in various agricultural applications.
准备方法
Synthetic Routes and Reaction Conditions
Glyphosate-diammonium is synthesized through the reaction of glyphosate with diammonium sulfate. The process involves dissolving glyphosate in water and then adding diammonium sulfate under controlled conditions to form the diammonium salt. The reaction is typically carried out at room temperature, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The process includes the use of reactors for mixing and controlled addition of reagents, followed by filtration and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and effectiveness of the herbicide.
化学反应分析
Types of Reactions
Glyphosate-diammonium undergoes several types of chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form various by-products, depending on the conditions.
Reduction: Under certain conditions, glyphosate can be reduced, although this is less common.
Substitution: Glyphosate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used, although this is rare.
Substitution: Strong bases or nucleophiles such as sodium hydroxide or ammonia are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aminomethylphosphonic acid (AMPA), a common degradation product of glyphosate.
科学研究应用
Glyphosate-diammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies on herbicide activity.
Biology: Employed in studies on plant physiology and the effects of herbicides on plant growth.
Medicine: Investigated for its potential effects on human health and its role in various diseases.
Industry: Widely used in agriculture for weed control, enhancing crop yield and quality.
作用机制
Glyphosate-diammonium exerts its effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. This inhibition disrupts the shikimate pathway, leading to the depletion of essential amino acids and ultimately causing plant death. The molecular target is the EPSPS enzyme, and the pathway involved is the shikimate pathway.
相似化合物的比较
Similar Compounds
- Glyphosate-isopropylamine
- Glyphosate-potassium
- Glyphosate-trimethylsulfonium
Uniqueness
Glyphosate-diammonium is unique due to its enhanced solubility and stability compared to other glyphosate salts. This makes it more effective in various environmental conditions and improves its overall efficacy as a herbicide.
属性
IUPAC Name |
diazanium;2-(phosphonatomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.2H3N/c5-3(6)1-4-2-10(7,8)9;;/h4H,1-2H2,(H,5,6)(H2,7,8,9);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHCYTUHSKEDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)([O-])[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H14N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897100 | |
| Record name | Glyphosate-diammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69254-40-6 | |
| Record name | Glyphosate-diammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069254406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyphosate-diammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium N-(phosphonomethyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


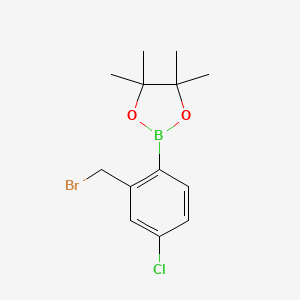
![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)
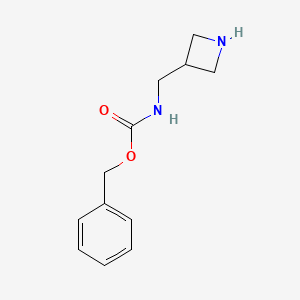
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)
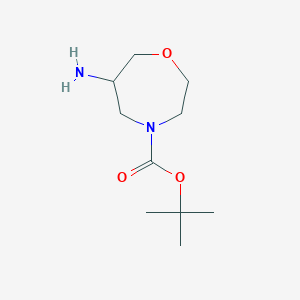
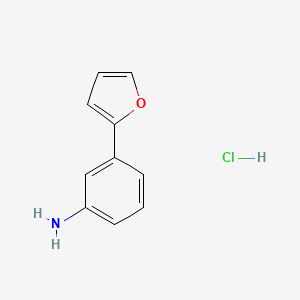
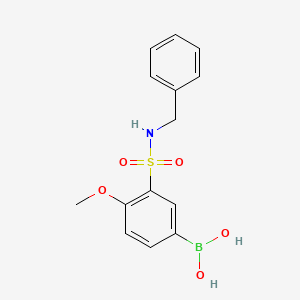
![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)
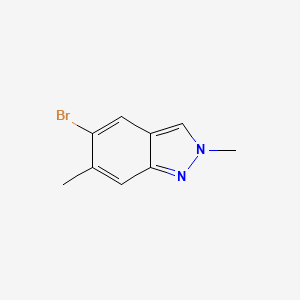
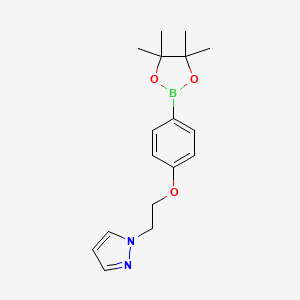
![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
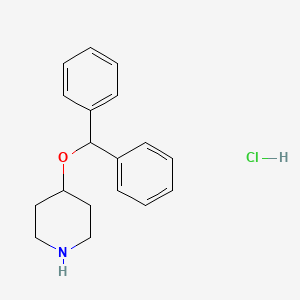
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)
